molecular formula C23H21Cl2N3O5S B13874753 tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate

tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate

Cat. No.: B13874753
M. Wt: 522.4 g/mol
InChI Key: DETGOIGYVWSLPO-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate is a complex organic compound that features a sulfonylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the core structure through a series of coupling reactions, such as Suzuki-Miyaura coupling . The reaction conditions often involve the use of palladium catalysts and boronic acids or esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate may be used to study enzyme interactions and inhibition mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields.

Properties

Molecular Formula

C23H21Cl2N3O5S

Molecular Weight

522.4 g/mol

IUPAC Name

tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate

InChI

InChI=1S/C23H21Cl2N3O5S/c1-23(2,3)33-22(30)28-34(31,32)15-8-9-16(19(25)13-15)21(29)27-14-7-10-18(24)17(12-14)20-6-4-5-11-26-20/h4-13H,1-3H3,(H,27,29)(H,28,30)

InChI Key

DETGOIGYVWSLPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl

Origin of Product

United States

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